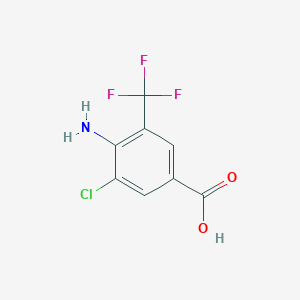

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Description

Properties

IUPAC Name |

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLSLGVFHCTZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405171 | |

| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95656-52-3 | |

| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring an amino group, a chloro group, and a trifluoromethyl group on a benzoic acid core, imparts desirable physicochemical properties for drug design. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and its significant role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology applications.

Chemical and Physical Properties

This compound, with the CAS number 95656-52-3, is a light yellow solid.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅ClF₃NO₂ | [2] |

| Molecular Weight | 239.58 g/mol | [2] |

| Melting Point | 228-236 °C | [3] |

| Boiling Point | 311.7±42.0 °C (Predicted) | [3] |

| Density | 1.600 g/cm³ | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

| Physical Form | Light Yellow Solid | [1] |

| Purity | Typically available at ≥95% | [2] |

| Storage Temperature | 0-5°C | [1] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Reference |

| MDL Number | MFCD03426725 |

| InChI Key | LZLSLGVFHCTZAH-UHFFFAOYSA-N |

Synthesis Protocol

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in a single source, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry reactions and synthesis routes for structurally similar compounds. The following is a detailed hypothetical protocol.

Proposed Synthetic Pathway

A logical synthetic route could involve the nitration of a suitable chlorinated and trifluoromethylated benzene derivative, followed by reduction of the nitro group to an amine, and subsequent carboxylation.

Caption: Proposed multi-step synthesis of this compound.

Experimental Procedure

Step 1: Acetylation of 2-Chloro-4-(trifluoromethyl)aniline

-

To a stirred solution of 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Filter the solid, wash with water, and dry under vacuum to yield N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.

Step 2: Nitration of N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide

-

To a stirred mixture of concentrated sulfuric acid (5 volumes) at 0 °C, slowly add N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide (1 equivalent).

-

To this solution, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain N-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)acetamide.

Step 3: Hydrolysis of the Amide

-

Suspend N-(2-chloro-5-nitro-4-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes).

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

Cool the reaction mixture to room temperature and then to 0-5 °C.

-

Neutralize the mixture with a concentrated sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-chloro-5-nitro-4-(trifluoromethyl)aniline.

Step 4: Sandmeyer Reaction

-

Dissolve 2-chloro-5-nitro-4-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-6-nitro-4-(trifluoromethyl)benzonitrile.

Step 5: Hydrolysis of the Nitrile

-

To 3-chloro-6-nitro-4-(trifluoromethyl)benzonitrile (1 equivalent), add a mixture of concentrated sulfuric acid (5 volumes) and water (5 volumes).

-

Heat the mixture to reflux for 12-16 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Filter the precipitate, which is the nitro-substituted benzoic acid.

-

To reduce the nitro group, the intermediate can be treated with a reducing agent like iron powder in acidic medium or through catalytic hydrogenation (e.g., H₂/Pd-C). For instance, suspend the nitro-benzoic acid in ethanol and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 4-6 hours.

-

Filter the hot reaction mixture to remove the iron salts.

-

Cool the filtrate and adjust the pH to precipitate the final product, this compound.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Application in Drug Development: EGFR Inhibition

This compound is a crucial intermediate in the synthesis of small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a transmembrane protein that plays a key role in cell growth, proliferation, and survival.[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR Signaling Pathway

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[6]

References

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. The information is intended for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Structure and Identification

This compound is a substituted aromatic carboxylic acid. The structure is characterized by a benzoic acid core with an amino group at position 4, a chloro group at position 3, and a trifluoromethyl group at position 5.

IUPAC Name: this compound CAS Number: 95656-52-3 Molecular Formula: C₈H₅ClF₃NO₂ Molecular Weight: 239.58 g/mol Chemical Structure:

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a halogenated and trifluoromethylated derivative of anthranilic acid. While specific literature on the discovery and biological activity of this exact molecule is not extensively available, this document consolidates information on its physicochemical properties, proposes a plausible synthetic route based on established organic chemistry principles, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, a hypothesized biological activity and its potential mechanism of action are discussed, drawing parallels with structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar substituted benzoic acid derivatives in medicinal chemistry and drug discovery.

Introduction

Substituted anthranilic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of halogen and trifluoromethyl substituents can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced potency, metabolic stability, and cell permeability. This compound combines these features, making it a compound of interest for further investigation. This guide provides a detailed technical overview to facilitate such research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [1] |

| CAS Number | 95656-52-3 | [1] |

| Appearance | White to off-white solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | - |

| pKa | Not reported | - |

Proposed Synthesis

Synthetic Workflow

The proposed multi-step synthesis is outlined in the workflow diagram below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for each step of the proposed synthesis.

Step 1: Acetylation of 2-Chloro-5-(trifluoromethyl)aniline

-

To a stirred solution of 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-cold water and stir for 30 minutes.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide.

Step 2: Bromination of N-(2-Chloro-5-(trifluoromethyl)phenyl)acetamide

-

Dissolve N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid (10 vol).

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 vol).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide.

Step 3: Deacetylation of N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide

-

Suspend N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol (8 vol) and concentrated hydrochloric acid (4 vol).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify by column chromatography to yield 4-bromo-2-chloro-5-(trifluoromethyl)aniline.

Step 4: Cyanation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline

-

To a solution of 4-bromo-2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in dimethylformamide (DMF, 10 vol), add copper(I) cyanide (1.5 eq).

-

Reflux the reaction mixture for 24 hours.

-

Cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride.

-

Stir for 1 hour, then extract with ethyl acetate (3 x 15 vol).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify by column chromatography to obtain 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile.

Step 5: Hydrolysis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

-

To 4-amino-3-chloro-5-(trifluoromethyl)benzonitrile (1.0 eq), add a mixture of concentrated sulfuric acid (5 vol) and water (5 vol).

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH to ~4 with a concentrated solution of sodium hydroxide.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the final product based on its structure.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (2H), amine protons (2H, broad), carboxylic acid proton (1H, broad) |

| ¹³C NMR | Signals for aromatic carbons, trifluoromethyl carbon, and carboxylic carbon |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~3000 (O-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1250 (C-F stretch) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 238.0 |

Hypothesized Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, its structural similarity to other substituted anthranilic acids suggests potential anti-inflammatory or anticancer properties. For instance, some anthranilic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes or act as modulators of ion channels.

A plausible, though unverified, mechanism of action could involve the inhibition of a key signaling pathway implicated in inflammation or cell proliferation, such as the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a structurally interesting molecule with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical reactions and provides a starting point for laboratory synthesis. The hypothesized biological activity and mechanism of action, while speculative, offer a rationale for screening this compound in relevant biological assays. Further experimental work is required to validate the proposed synthesis and to elucidate the true biological potential of this compound.

References

The Biological Frontier of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of derivatives of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. This core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

Recent studies have highlighted a series of 4-amino-3-chloro benzoate ester derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

One particular derivative, a hydrazine-1-carbothioamide designated as N5a , has demonstrated significant potential.[1] In-silico molecular docking studies suggest that this class of compounds fits well into the ATP-binding site of the EGFR tyrosine kinase domain.[2][3][4]

Quantitative Analysis of Biological Activity

The biological efficacy of these derivatives has been quantified through in vitro assays, with key data summarized below.

Table 1: Comparative Cytotoxicity of Derivative N5a and Erlotinib [1]

| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

Table 2: EGFR Kinase Inhibitory Activity [1]

| Compound | EGFR Kinase Inhibition IC50 (µM) |

| N5a | 0.15 ± 0.02 |

| Erlotinib | 0.10 ± 0.01 |

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these this compound derivatives is attributed to their ability to induce programmed cell death, or apoptosis. Specifically, compound N5a has been shown to activate the extrinsic apoptotic pathway by targeting EGFR, leading to the activation of caspase-3 and caspase-8.[2][3][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is limited in publicly available literature. This guide focuses on the potential therapeutic targets of this compound based on comprehensive studies of its close structural analog, 4-amino-3-chlorobenzoic acid, and its synthesized derivatives. The findings presented herein are primarily derived from research on these derivatives and serve as a strong rationale for the investigation of similarly substituted trifluoromethyl compounds.

Executive Summary

The chemical scaffold of 4-amino-3-chlorobenzoic acid has emerged as a promising starting point for the development of novel therapeutic agents. Recent research has focused on the synthesis and evaluation of its derivatives, revealing a significant potential for targeting key signaling pathways implicated in cancer. This technical guide consolidates the current understanding of the therapeutic potential of these derivatives, with a primary focus on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We provide a detailed overview of the quantitative biological data, the signaling pathways involved, and the experimental protocols utilized in these seminal studies.

Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a well-established target for anticancer therapies.

Recent studies have successfully synthesized and evaluated a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, as potential EGFR inhibitors[1][2][3]. In silico and in vitro analyses have demonstrated that these compounds can effectively target the EGFR tyrosine kinase, leading to cytotoxic effects in various cancer cell lines[1][2].

Among the synthesized compounds, a specific hydrazine-1-carbothioamide derivative, designated as N5a , has been identified as a particularly potent inhibitor of EGFR, exhibiting superior anticancer activity when compared to the established EGFR inhibitor, Erlotinib[4][5].

Quantitative Biological Data

The efficacy of the lead compound N5a has been quantified through in vitro cytotoxicity and direct enzyme inhibition assays. The following tables summarize the key findings.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Compound N5a and Erlotinib [5]

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

| Lower IC₅₀ values indicate higher cytotoxic potency. |

Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC₅₀, µM) [5]

| Compound | EGFR Tyrosine Kinase |

| N5a | 0.58 ± 0.04 |

| Erlotinib | 0.95 ± 0.07 |

| Lower IC₅₀ values indicate greater inhibitory activity. |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these 4-amino-3-chloro benzoate derivatives is the inhibition of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cancer cell proliferation and survival[6].

The inhibition of EGFR by compound N5a has been shown to induce the extrinsic apoptotic pathway, a programmed cell death mechanism. This is evidenced by the downstream activation of caspase-8 and caspase-3, which are key executioners of this pathway[1][2].

Figure 1: Proposed signaling pathway of EGFR inhibition by Compound N5a.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of 4-amino-3-chloro benzoate ester derivatives.

Synthesis of Derivatives

The synthesis of the target compounds involves a multi-step process starting from 4-amino-3-chlorobenzoic acid. A general workflow is presented below.

Figure 2: General workflow for the synthesis of 4-amino-3-chloro benzoate derivatives.

Protocol for Synthesis of 4-amino-3-chlorobenzohydrazide (N2): [7]

-

In a 100 mL round-bottom flask, add ethyl 4-amino-3-chlorobenzoate (N1) (0.008 mol) and 50 mL of ethanol.

-

Add an excess quantity of hydrazine hydrate 80% (0.0215 mol).

-

Reflux the mixture at 80°C overnight.

-

Following the reflux period, evaporate the solvent until dryness.

-

Wash the resulting precipitate with distilled water, filter, and allow it to dry.

-

Recrystallize the final product from methanol.

In Silico Molecular Docking

Molecular docking studies are performed to predict the binding affinity and orientation of the synthesized compounds within the EGFR tyrosine kinase active site.

Figure 3: Logical workflow for in silico molecular docking studies.

Protocol for Molecular Docking: [8]

-

The crystal structure of the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) is imported into molecular docking software such as AutoDock.

-

The 2D structures of the synthesized compounds are drawn and optimized using computational chemistry software (e.g., HyperChem).

-

A grid box is centered on a key active site residue (e.g., Cα of Met769) to define the docking search space.

-

The docking simulation is performed to predict the binding poses and calculate the binding energy (docking score) for each compound.

-

The results are validated by re-docking the co-crystallized ligand (e.g., Erlotinib) and ensuring a low root-mean-square deviation (RMSD) value.

-

The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) of the most potent compounds are analyzed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Protocol: [5]

-

Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Erlotinib) and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Protocol: [5]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific peptide substrate, and kinase assay buffer in a 96-well plate.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that quantifies the remaining ATP).

-

IC₅₀ Calculation: Calculate the IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Caspase Activity Assay

This assay quantifies the activity of key apoptotic enzymes like caspase-3 and caspase-8.

Protocol (Fluorometric): [9][10][11]

-

Cell Treatment: Treat cells with the test compound for a specified period to induce apoptosis.

-

Cell Lysis: Lyse the cells using a chilled cell lysis buffer to release the cellular contents, including caspases.

-

Substrate Addition: Add a fluorogenic substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3, IETD-R110 for caspase-8) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C to allow the active caspases to cleave the substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Quantify the caspase activity relative to an untreated control.

Conclusion and Future Directions

The derivatives of 4-amino-3-chlorobenzoic acid represent a promising class of compounds for the development of novel anticancer therapeutics. The substantial evidence pointing to EGFR tyrosine kinase as a primary target provides a strong foundation for further investigation. The lead compound, N5a, has demonstrated superior in vitro efficacy compared to Erlotinib, warranting further preclinical and clinical development.

Future research should focus on:

-

Synthesizing and evaluating derivatives of the specific core molecule, this compound, to investigate if the trifluoromethyl group enhances potency, selectivity, or pharmacokinetic properties.

-

Conducting in vivo studies to assess the efficacy and safety of lead compounds in animal models.

-

Exploring the potential of these compounds to overcome known resistance mechanisms to existing EGFR inhibitors.

-

Investigating other potential therapeutic targets, such as those related to inflammation or microbial infections, where related benzoic acid structures have shown preliminary activity.

References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a key intermediate in the development of targeted therapeutics. Due to the limited availability of public data on the parent compound, this guide leverages extensive research on its derivatives to provide insights into its synthesis, physicochemical properties, and potential biological activity.

Chemical Identity and Properties

This compound is a substituted benzoic acid with the chemical formula C₈H₅ClF₃NO₂.[1] Its chemical structure is characterized by an amino group, a chlorine atom, and a trifluoromethyl group attached to the benzoic acid core. These substitutions are known to significantly influence the molecule's chemical and biological properties, making it a valuable scaffold in medicinal chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95656-52-3 | [3][4] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [5] |

| Molecular Weight | 239.58 g/mol | [3][5] |

| Purity | Typically >95% (commercial) | [3][4] |

Note: Due to the absence of publicly available experimental data, a comprehensive table of measured physical properties such as melting point, boiling point, and solubility cannot be provided at this time.

Synthesis and Characterization

Experimental Protocol: Synthesis of Ethyl 4-amino-3-chlorobenzoate Derivatives (Analogous)

A recent study outlines a multi-step synthesis to create a series of 4-amino-3-chloro benzoate ester derivatives.[6] This process typically involves the esterification of the parent benzoic acid, followed by further modifications.

Workflow for the Synthesis of 4-amino-3-chloro Benzoate Ester Derivatives

Caption: General synthetic workflow for 4-amino-3-chloro benzoate ester derivatives.

Spectroscopic Characterization of Derivatives

The characterization of the synthesized derivatives is crucial for confirming their structure and purity. The following tables summarize the key spectroscopic data for representative derivatives from the literature.[6]

Table 2: 1H NMR Data for Representative Derivatives of this compound

| Compound | Chemical Shift (δ, ppm) |

| Ethyl 4-amino-3-chlorobenzoate | 7.75 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.83 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, CH₂), 1.27 (t, 3H, CH₃) |

| N'-(4-chlorobenzylidene)-4-amino-3-chlorobenzohydrazide | 11.64 (s, 1H, NH-amide), 8.39 (s, 1H, CH=N-imine), 7.85–7.65 (m, 4H, Ar-H), 7.52 (d, 2H, Ar-H), 6.84 (d, 1H, Ar-H), 6.07 (s, 2H, NH₂) |

| 2-(4-amino-3-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamide | 10.22 (s, 1H, NH), 9.77 (s, 1H, NH), 9.69 (s, 1H, NH), 7.86 (s, 1H, Ar-H), 7.64–7.36 (m, 6H, Ar-H), 6.81 (d, 1H, Ar-H), 5.98 (s, 2H, NH₂) |

Table 3: 13C NMR Data for Representative Derivatives of this compound

| Compound | Chemical Shift (δ, ppm) |

| Ethyl 4-amino-3-chlorobenzoate | 164.85 (C=O), 149.08 (C-NH₂), 130.40, 129.29, 117.42, 116.00, 114.16 (Ar-C), 60.10 (CH₂), 14.17 (CH₃) |

| N'-(4-chlorobenzylidene)-4-amino-3-chlorobenzohydrazide | 161.91 (C=O), 148.02 (C-NH₂), 145.48 (CH=N), 134.22, 133.41, 128.97, 128.84, 128.54, 128.12, 120.59, 116.04, 114.20 (Ar-C) |

| 2-(4-amino-3-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamide | 181.79 (C=S), 165.66 (C=O), 148.68 (C-NH₂), 138.95, 129.91, 129.60, 128.71, 128.46, 128.18, 120.79, 116.52, 114.62 (Ar-C) |

Table 4: Infrared (IR) Spectroscopy Data for Representative Derivatives of this compound

| Compound | Key IR Absorptions (cm⁻¹) |

| Ethyl 4-amino-3-chlorobenzoate | 3487, 3356 (NH₂ str), 1689 (C=O ester str), 759 (C-Cl str) |

| N'-(4-chlorobenzylidene)-4-amino-3-chlorobenzohydrazide | 3437, 3360 (NH₂ str), 3338 (NH amide str), 1662 (C=O amide str), 1249 (C=N str), 717 (C-Cl str) |

| 2-(4-amino-3-chlorobenzoyl)-N-phenylhydrazine-1-carbothioamide | 3475, 3356 (NH₂ str), 3317 (NH thioamide str), 1658 (C=O amide str), 1215 (C=S str), 736 (C-Cl str) |

Biological Activity and Mechanism of Action

Direct biological studies on this compound are not extensively reported. However, its derivatives have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][6]

EGFR Kinase Inhibition

Derivatives of this compound have shown promising activity as EGFR tyrosine kinase inhibitors.[6] One study reported the in vitro anti-proliferative properties of several derivatives, with some compounds exhibiting significant cytotoxicity against cancer cell lines.[6]

Experimental Protocol: EGFR Kinase Inhibition Assay

The inhibitory capacity of the 4-amino-3-chloro benzoic acid derivatives against EGFR can be assessed using a commercially available EGFR tyrosine kinase kit. The percentage of inhibition of EGFR kinase activity is determined by comparing the activity in the presence of the test compound to a control.

Table 5: In Vitro EGFR Kinase Inhibitory Activity of a Representative Derivative (Compound N5a)

| Compound | IC₅₀ (µM) |

| N5a (a hydrazine-1-carbothioamide derivative) | 0.12 |

| Erlotinib (Reference Drug) | 0.08 |

Data extracted from a study on derivatives of this compound.[6]

Proposed Signaling Pathway

The inhibition of EGFR by these compounds is believed to disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain prevents autophosphorylation and the subsequent activation of cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.

EGFR Signaling Pathway and Inhibition

Caption: Proposed mechanism of EGFR inhibition by derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly EGFR inhibitors for cancer treatment. While direct experimental data for the parent compound is scarce, research on its derivatives has provided valuable insights into its synthesis, characterization, and biological activity. Further investigation into the synthesis and biological evaluation of the core molecule is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H5ClF3NO2 | CID 4643549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid (CAS 95656-52-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological applications, and suppliers of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, registered under CAS number 95656-52-3. This fluorinated aromatic carboxylic acid is a key intermediate in the synthesis of pharmacologically active molecules.

Core Properties

This compound is a light yellow solid at room temperature. Its chemical structure, featuring an amino group, a chlorine atom, and a trifluoromethyl group on a benzoic acid core, makes it a versatile building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity of drug candidates.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 95656-52-3 | [1] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Light Yellow Solid | |

| Purity | Typically ≥95-97% | [1] |

| Storage Temperature | 0-5°C | |

| InChI Key | LZLSLGVFHCTZAH-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, its synthesis is understood as a key step in the preparation of the β2 adrenoreceptor agonist, Mabuterol. The immediate precursor is 4-amino-3-(trifluoromethyl)benzoic acid, which undergoes chlorination.

Based on general procedures for the chlorination of aromatic compounds, a plausible experimental protocol is outlined below. This protocol is illustrative and would require optimization in a laboratory setting.

Illustrative Synthesis Protocol: Chlorination of 4-amino-3-(trifluoromethyl)benzoic acid

Objective: To synthesize this compound.

Materials:

-

4-amino-3-(trifluoromethyl)benzoic acid

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane)

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), chlorine gas)

-

Catalyst (optional, e.g., a Lewis acid like FeCl₃ if using Cl₂)

-

Sodium sulfite solution

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a well-ventilated fume hood, dissolve 4-amino-3-(trifluoromethyl)benzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If using a solid chlorinating agent like NCS, add it portion-wise to the stirred solution. The reaction may be exothermic and may require cooling with an ice bath to maintain a controlled temperature.

-

If using chlorine gas, bubble it through the solution at a controlled rate. A catalytic amount of a Lewis acid may be added to facilitate the reaction.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench any excess chlorinating agent by adding a solution of sodium sulfite.

-

If the reaction was conducted in an acidic solvent, neutralize the mixture carefully with a sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, choice of solvent and chlorinating agent) would need to be determined experimentally.

Logical Workflow for the Synthesis of Mabuterol

The following diagram illustrates the position of this compound as a key intermediate in the synthesis of Mabuterol.

Caption: Synthetic pathway of Mabuterol highlighting the role of CAS 95656-52-3.

Biological Activity and Signaling Pathways

While this compound itself is primarily an intermediate, its structural motif is of significant interest in drug discovery. A recent study investigated derivatives of a closely related compound, 4-amino-3-chloro benzoate ester, as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2][3]

The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines by targeting EGFR.[2][3] The inhibition of EGFR can trigger the extrinsic apoptotic pathway, leading to programmed cell death.[2][3]

Experimental Protocol for In Vitro Anti-proliferative Assay (Adapted from related studies)

Objective: To evaluate the cytotoxic effects of compounds derived from the 4-amino-3-chloro-benzoic acid scaffold on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, HCT-116)[2]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds (derivatives of 4-amino-3-chloro-benzoic acid)

-

Positive control (e.g., a known EGFR inhibitor like Erlotinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

-

Replace the old medium with fresh medium containing the different concentrations of the test compounds.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compounds compared to the untreated control cells.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

EGFR-Mediated Extrinsic Apoptotic Pathway

The following diagram illustrates the signaling pathway that can be initiated by the inhibition of EGFR, as suggested by the activity of related compounds.

Caption: Proposed EGFR-mediated extrinsic apoptotic pathway initiated by inhibitors.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | Gram quantities |

| Santa Cruz Biotechnology | Not specified | Inquire for details |

| MyBioSource, Inc. | Not specified | Milligram quantities |

| BLDpharm | Not specified | Inquire for details |

| ChemUniverse | 95% | Milligram to gram quantities |

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₈H₅ClF₃NO₂.[1] While direct and extensive studies on the mechanism of action of this specific molecule are not widely available in peer-reviewed literature, its structural framework is a key feature in compounds designed as inhibitors of critical cell signaling pathways. Notably, derivatives of the closely related compound, 4-amino-3-chlorobenzoic acid, have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] These derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines, inducing apoptosis through the extrinsic pathway.[2][3][4]

This technical guide delineates the mechanism of action of this compound, inferred from the robust data available for its structural analogs. It is proposed that this compound acts as a scaffold for EGFR inhibition, leading to the disruption of downstream signaling cascades and culminating in apoptotic cell death. This guide provides a comprehensive overview of the EGFR signaling pathway, quantitative data on the efficacy of related compounds, detailed experimental protocols for key assays, and visual diagrams to elucidate the core mechanisms.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary molecular target for compounds based on the 4-amino-3-chlorobenzoic acid scaffold is the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, and survival.[1][5]

The EGFR Signaling Cascade

Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members).[3][5] This dimerization event triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of the receptor.[5][6]

These newly phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, such as Grb2, Shc, and PLCγ.[1][6] The recruitment of these proteins initiates a cascade of downstream signaling pathways, including:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Activated EGFR recruits the Grb2-SOS complex, which in turn activates Ras. Ras then initiates a phosphorylation cascade that activates Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression.[5][6]

-

The PI3K-Akt-mTOR Pathway: This pathway is a key regulator of cell growth, survival, and motility. EGFR activation can recruit and activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt. Akt, in turn, activates the mammalian target of rapamycin (mTOR), a central controller of cell growth.[5]

-

The PLCγ Pathway: Activated EGFR can also recruit and phosphorylate Phospholipase C gamma (PLCγ). PLCγ generates second messengers like diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3), which are involved in calcium signaling and the activation of Protein Kinase C (PKC).[1][5]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[7]

Figure 1: Proposed inhibition of the EGFR signaling pathway.

Induction of Apoptosis

By inhibiting the tyrosine kinase activity of EGFR, this compound and its analogs block the downstream signaling pathways that promote cell survival. This disruption of pro-survival signals can trigger programmed cell death, or apoptosis. Research on derivatives of 4-amino-3-chlorobenzoic acid has shown that they induce the extrinsic apoptotic pathway.[2][3][4]

The extrinsic pathway is initiated by the activation of death receptors on the cell surface. The inhibition of EGFR signaling leads to a cellular environment that favors the activation of initiator caspases, particularly Caspase-8.[8] Activated Caspase-8 then proteolytically cleaves and activates effector caspases, most notably Caspase-3. Caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular proteins, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling.[8][9]

Figure 2: Induction of the extrinsic apoptosis pathway.

Quantitative Data

While specific IC₅₀ values for this compound are not available, the following tables summarize the efficacy of a potent derivative of its non-trifluoromethylated analog, 4-amino-3-chlorobenzoic acid. The derivative, a hydrazine-1-carbothioamide designated as N5a , demonstrates the potential of this chemical scaffold.[10]

Table 1: Comparative Cytotoxicity of Derivative N5a and Erlotinib (IC₅₀, µM)

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

|---|---|---|---|

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives.[10] Lower IC₅₀ values indicate higher cytotoxic potency.

Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM)

| Compound | EGFR Tyrosine Kinase |

|---|---|

| N5a | 0.58 ± 0.04 |

| Erlotinib | 0.95 ± 0.07 |

Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives.[10] Lower IC₅₀ values indicate greater inhibitory activity.

Experimental Protocols

The following protocols are standard methodologies used to determine the EGFR inhibitory and anti-proliferative activities of compounds like this compound and its derivatives.

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT). The mixture contains the purified EGFR enzyme and a specific peptide substrate.[11]

-

Compound Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with solvent only is included.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., ¹³³P-labeled ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™).[11][12] The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]

-

Reaction Termination and Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods:

-

Radiometric Assay: Measuring the incorporation of ³³P into the substrate.[12]

-

Luminescence Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity. The remaining ATP is first depleted, then the ADP is converted back to ATP, which generates a luminescent signal via a luciferase reaction.[11]

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This cell-based assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), reflecting its cytotoxic or anti-proliferative effects.

-

Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.[10][13]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 to 72 hours.[13][14]

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.[10][15]

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.[10][14]

-

Data Acquisition and Analysis: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.[10] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve by plotting cell viability against compound concentration.

Figure 3: Standard workflow for an MTT anti-proliferative assay.

Conclusion

Based on the evidence from its close structural analogs, this compound is proposed to function as an inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it likely prevents the autophosphorylation and activation of the receptor, thereby blocking critical downstream signaling pathways such as the MAPK and PI3K/Akt pathways. The abrogation of these pro-survival signals ultimately leads to the induction of apoptosis via the extrinsic pathway, involving the activation of caspases 8 and 3. The potent anti-proliferative and pro-apoptotic activity of its derivatives highlights the significant potential of this chemical scaffold in the development of novel targeted cancer therapeutics. Further direct experimental validation is warranted to confirm the precise efficacy and mechanism of this compound itself.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

In Silico Analysis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico studies conducted on derivatives of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry. Due to a lack of publicly available in silico data for the parent compound, this document focuses on the analysis of its derivatives, particularly in the context of their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. The methodologies and findings presented herein are compiled from various scientific publications and are intended to serve as a resource for researchers in the fields of computational chemistry and drug discovery.

Introduction to this compound

In Silico Studies of Derivatives

Recent research has focused on the synthesis and in silico analysis of 4-amino-3-chloro benzoate ester derivatives. These studies aim to predict the binding affinity of these compounds to target proteins, as well as to evaluate their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the derivatives of this compound, docking studies have been primarily focused on their interaction with the EGFR tyrosine kinase domain.

Target Protein: Epidermal Growth Factor Receptor (EGFR) Rationale: EGFR is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

While specific binding energy values for a wide range of derivatives are not consolidated in a single public source, the general findings from studies on 4-amino-3-chloro benzoate ester derivatives indicate that these compounds can fit into the ATP-binding pocket of the EGFR kinase domain. The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues.

Table 1: Summary of Postulated Interactions from Molecular Docking of 4-amino-3-chloro benzoate ester derivatives with EGFR

| Interacting Residue Type | Type of Interaction | Postulated Role in Binding |

| Hinge region amino acids | Hydrogen Bonding | Anchoring the inhibitor to the protein backbone |

| Hydrophobic pocket residues | Hydrophobic Interactions | Enhancing binding affinity and selectivity |

| Gatekeeper residue | Steric Interactions | Influencing inhibitor specificity |

ADMET Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic and toxicity profiles of a compound. Various computational models are used to estimate properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. For the derivatives of this compound, ADMET profiling has been performed to evaluate their drug-likeness.

Table 2: Predicted ADMET Properties for 4-amino-3-chloro benzoate ester derivatives (General Trends)

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Favorable for oral administration |

| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Variable | Potential for CNS activity or off-target effects |

| P-glycoprotein (P-gp) Substrate | Predicted Non-substrate | Reduced likelihood of efflux from target cells |

| Metabolism | ||

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions |

| CYP3A4 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions |

| Toxicity | ||

| AMES Mutagenicity | Predicted Non-mutagenic | Lower concern for carcinogenicity |

| Hepatotoxicity | Predicted Low Risk | Favorable safety profile |

Note: The data in this table represents generalized findings from studies on derivatives and may not be applicable to all derivatives of this compound.

Experimental Protocols for In Silico Studies

This section outlines the general methodologies employed in the in silico analysis of small molecules like the derivatives of this compound.

Molecular Docking Protocol

A typical molecular docking workflow involves several key steps:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the ligand is drawn using a chemical drawing tool.

-

The 2D structure is converted to a 3D conformation.

-

Charges are assigned, and the ligand geometry is optimized using a suitable force field (e.g., MMFF94).

-

-

Grid Generation:

-

A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to bind.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina, Glide) is used to explore the conformational space of the ligand within the defined grid box.

-

The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docked poses are ranked based on their predicted binding energies.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, etc.) are visualized and analyzed.

-

In Silico ADMET Prediction Methodology

Web-based platforms like SwissADME are commonly used for ADMET prediction. The general protocol is as follows:

-

Input: The chemical structure of the molecule is provided as a SMILES string or drawn using the platform's molecular editor.

-

Computation: The platform calculates a wide range of physicochemical and pharmacokinetic properties, including:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, and topological polar surface area (TPSA).

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate prediction, and cytochrome P450 (CYP) inhibition.

-

Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five, Ghose filter, Veber rule, and Egan rule.

-

Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS) and other undesirable chemical features.

-

-

Output: The results are presented in a comprehensive report, often with graphical representations like the "BOILED-Egg" plot for predicting GI absorption and BBB permeation.

Density Functional Theory (DFT) Calculation Protocol

DFT calculations are used to investigate the electronic structure and properties of molecules. A typical protocol for a small molecule includes:

-

Geometry Optimization:

-

The initial 3D structure of the molecule is optimized to find its lowest energy conformation.

-

A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen for the calculation.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

This calculation also provides thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculation:

-

Various electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack.

-

Mulliken Atomic Charges: The partial charges on each atom in the molecule are calculated.

-

-

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR. As derivatives of this compound are being investigated as EGFR inhibitors, understanding this pathway is crucial for elucidating their mechanism of action.

Caption: EGFR Signaling Pathway Overview.

General In Silico Drug Discovery Workflow

The following diagram outlines a typical workflow for in silico drug discovery, a process relevant to the study of this compound and its derivatives.

Pharmacological Profile of 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid and Its Analogs: A Technical Guide

Disclaimer: Direct pharmacological data for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the pharmacological profile of structurally related compounds, particularly derivatives of 4-amino-3-chloro-benzoic acid, to infer its potential therapeutic applications and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic carboxylic acid featuring an amino group, a chloro substituent, and a trifluoromethyl group. This combination of functional groups suggests its potential as a scaffold in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The amino and chloro groups also play significant roles in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets[2]. Recent research has focused on derivatives of the core 4-amino-3-chloro-benzoic acid structure as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology[3][4][5].

Potential Pharmacological Target: EGFR Tyrosine Kinase

Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of EGFR tyrosine kinase[3][4][5]. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention[6]. Inhibition of EGFR tyrosine kinase can block downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth[3].

A recent study synthesized a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, and tested their anti-proliferative properties[3][4][5]. One of the hydrazine-1-carbothioamide derivatives, compound N5a , demonstrated promising results as a cytotoxic agent that targets EGFR[3][4][5].

Quantitative Data: In Vitro Efficacy of a 4-amino-3-chloro-benzohydrazide Derivative (N5a)

The following table summarizes the in vitro anti-proliferative activity of compound N5a , a derivative of 4-amino-3-chloro-benzohydrazide, against three human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| N5a | A549 (Lung Carcinoma) | 12.5 |

| HepG2 (Hepatocellular Carcinoma) | 6.25 | |

| HCT-116 (Colorectal Carcinoma) | 25 | |

| Erlotinib (Control) | A549 (Lung Carcinoma) | 6.25 |

| HepG2 (Hepatocellular Carcinoma) | 3.12 | |

| HCT-116 (Colorectal Carcinoma) | 12.5 |

Data extracted from Abd Al Rahim et al., 2024.[3]

Experimental Protocols

This protocol outlines a general procedure for assessing the inhibitory capacity of test compounds against EGFR tyrosine kinase activity.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Test compound (e.g., this compound derivative)

-

Control inhibitor (e.g., Erlotinib)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the test compound in kinase assay buffer.

-

Assay Plate Setup: Add diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer.

-

Kinase Reaction Initiation: Add the master mix to each well, followed by the addition of diluted EGFR enzyme to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a further incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the blank control values from all other readings. Calculate the percentage of inhibition of EGFR kinase activity using the formula: 100 - [(control – treated) / control] * 100. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration[3].

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well tissue culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment[7].

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Caption: EGFR signaling pathway and the point of inhibition.

Caption: General experimental workflow for evaluation.

Conclusion

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, a chemical compound often utilized in laboratory research and the development of pharmaceuticals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1][2] |

Hazard Pictogram:

Physical and Chemical Properties

While detailed quantitative data is limited in publicly available sources, the following information is pertinent for safe handling:

| Property | Value |

| Molecular Formula | C8H5ClF3NO2[1] |

| Molecular Weight | 239.5790 g/mol [1] |

| Appearance | Solid, powder or crystals[3] |

| Solubility | Slightly soluble in water[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Hygiene: Avoid contact with skin and eyes.[2][4] Do not eat, drink, or smoke when using this product.[4][5] Wash hands thoroughly after handling.[4][5]

-

Dust Formation: Avoid breathing dust.[5] Minimize dust generation and accumulation.